N-(3-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(2-Fluoroethyl)-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple stepsThe reaction conditions often involve the use of reagents such as sodium hydride, dimethylformamide, and various halogenated intermediates .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using reagents like sodium azide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Fluoroethyl)-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and active pharmaceutical ingredient.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Sciences: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
- 1-(2-Fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone
- 1-(2,6-Dichloro-3-fluorophenyl)ethanol
Uniqueness: 1-(2-Fluoroethyl)-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C13H15F2N3 |
---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H15F2N3/c1-10-13(9-18(17-10)6-5-14)16-8-11-3-2-4-12(15)7-11/h2-4,7,9,16H,5-6,8H2,1H3 |
InChI Key |
RMALJYUNHLUGDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)F)CCF |
Origin of Product |
United States |
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